2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
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Overview
Description
“2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have significant biological and therapeutic value .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which our molecule belongs, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Scientific Research Applications
Synthesis and Modification Techniques The synthesis and modification of pyridine derivatives, including compounds similar to 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide, are crucial for various scientific applications. A study highlighted the improvement in the synthesis of a closely related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, optimizing reaction conditions to achieve high yield and purity (Yang-Heon Song, 2007). This approach could be relevant for synthesizing and modifying this compound for specific research purposes.
Biological Applications and Ligand Development Compounds structurally related to this compound have been investigated for their potential biological applications. For example, derivatives of pyridine carboxamides have been synthesized and evaluated for antimicrobial activities, showing potent results against various microbial strains (I. O. Zhuravel et al., 2005). Such findings suggest that this compound could also be explored for similar biological effects, offering insights into new therapeutic agents.
Material Science and Polymer Development Research has also been conducted on the development of new materials using pyridine derivatives. A study focused on synthesizing new polyamides based on pyridine and aromatic diamines, showcasing the versatility of pyridine-based compounds in creating novel materials with potentially unique properties (K. Faghihi, Z. Mozaffari, 2008). This research area could benefit from the incorporation of this compound, potentially leading to the development of advanced materials for various applications.
Photocatalytic Applications The photocatalytic degradation of pyridine compounds in water has been studied, demonstrating the efficiency of photocatalysis over TiO2 in eliminating harmful chemicals. This research provides a foundation for utilizing this compound in environmental applications, particularly in water purification and treatment processes (C. Maillard-Dupuy et al., 1994).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives . This suggests that 2-Chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide might interact with its targets in a similar manner, leading to changes in the targets’ function.
Biochemical Pathways
Related compounds such as indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound might also affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Related compounds have been found to exhibit a range of biological activities , suggesting that this compound might also have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-chloro-N-propyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-2-11-20(12-8-13-6-3-4-9-18-13)16(21)14-7-5-10-19-15(14)17/h3-7,9-10H,2,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZDTHJPXZSSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CC=N1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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